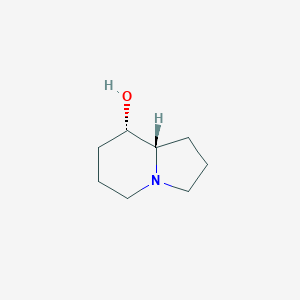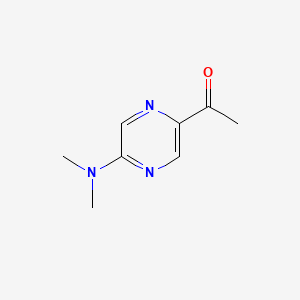
1-(5-(Dimethylamino)pyrazin-2-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-(Dimethylamino)pyrazin-2-yl)ethanone is an organic compound with the molecular formula C9H12N2O It features a pyrazine ring substituted with a dimethylamino group and an ethanone group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-(5-(Dimethylamino)pyrazin-2-yl)ethanone can be synthesized through several methods. One common approach involves the reaction of 2-chloropyrazine with dimethylamine, followed by acetylation. The reaction conditions typically include the use of a base such as sodium hydride or potassium carbonate to facilitate the substitution reaction, and an acetylating agent like acetic anhydride or acetyl chloride.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and scalability. The use of automated systems for monitoring and controlling reaction parameters is also common in industrial production.
Analyse Des Réactions Chimiques
Types of Reactions
1-(5-(Dimethylamino)pyrazin-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: 1-(5-(Dimethylamino)pyrazin-2-yl)ethanol.
Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-(5-(Dimethylamino)pyrazin-2-yl)ethanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of dyes, pigments, and other materials.
Mécanisme D'action
The mechanism by which 1-(5-(Dimethylamino)pyrazin-2-yl)ethanone exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The dimethylamino group can enhance the compound’s binding affinity and specificity for its target, while the ethanone group may participate in hydrogen bonding or other interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(5-Methylpyrazin-2-yl)ethanone
- 1-(5-Aminopyrazin-2-yl)ethanone
- 1-(5-Hydroxypyrazin-2-yl)ethanone
Uniqueness
1-(5-(Dimethylamino)pyrazin-2-yl)ethanone is unique due to the presence of the dimethylamino group, which can significantly influence its chemical reactivity and biological activity. This group can enhance solubility, improve pharmacokinetic properties, and provide a handle for further functionalization in synthetic applications.
Propriétés
Formule moléculaire |
C8H11N3O |
|---|---|
Poids moléculaire |
165.19 g/mol |
Nom IUPAC |
1-[5-(dimethylamino)pyrazin-2-yl]ethanone |
InChI |
InChI=1S/C8H11N3O/c1-6(12)7-4-10-8(5-9-7)11(2)3/h4-5H,1-3H3 |
Clé InChI |
GRCSVLCHQJZLAK-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CN=C(C=N1)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


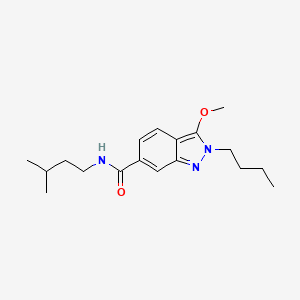
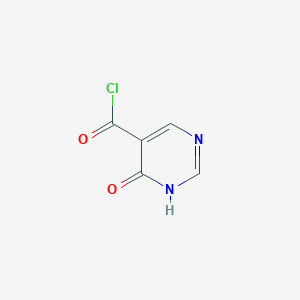
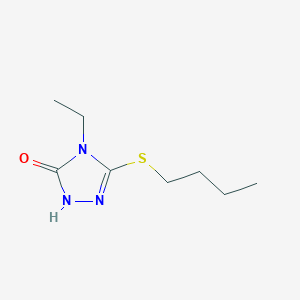
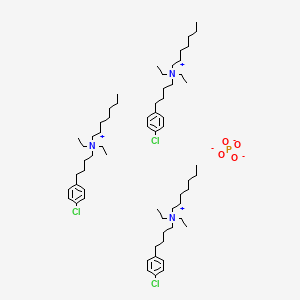

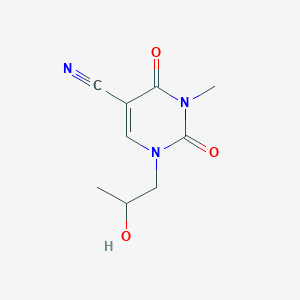
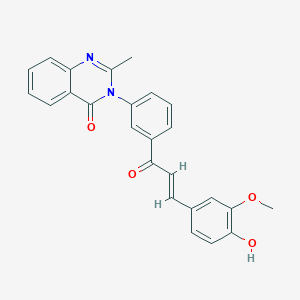

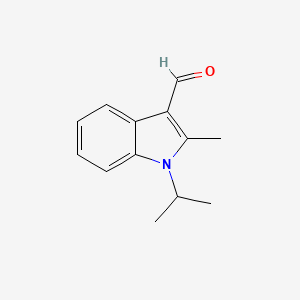
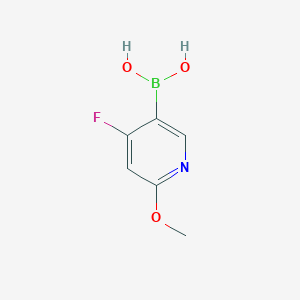
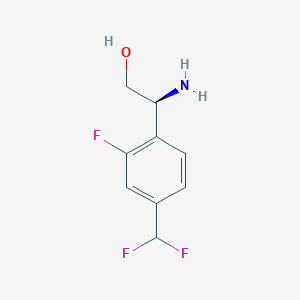

![4-[1-(Ethylsulfanyl)-3-methyl-2H-isoindol-2-yl]butanoic acid](/img/structure/B13110511.png)
